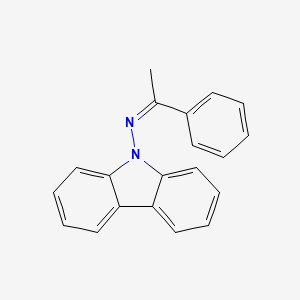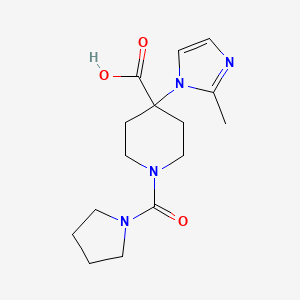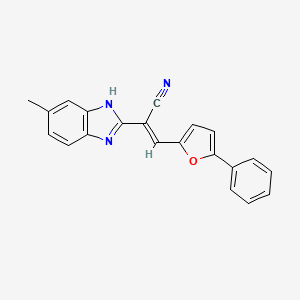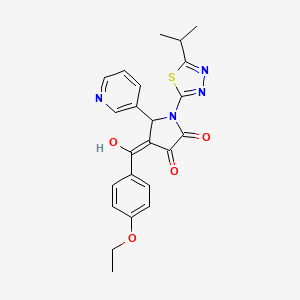
N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide, commonly known as BDF-8638, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has gained significant attention in recent years due to its unique chemical structure and promising results in preclinical studies.
作用机制
The mechanism of action of BDF-8638 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and proliferation. BDF-8638 binds to the bromodomain of BRD4, preventing its interaction with chromatin and leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDF-8638 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of BRD4, leading to the downregulation of genes involved in cell growth and proliferation. BDF-8638 also induces cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of BDF-8638 is its specificity for BRD4. This makes it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, one of the limitations of BDF-8638 is its low solubility in water, which can make it difficult to work with in laboratory experiments. In addition, the synthesis of BDF-8638 is complex and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for research on BDF-8638. One area of interest is the development of more efficient synthesis methods that can improve the yield and scalability of BDF-8638. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to BDF-8638, which can help to personalize treatment strategies. Additionally, the potential for combination therapy with other chemotherapeutic agents is an area of ongoing research. Finally, the evaluation of BDF-8638 in clinical trials is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BDF-8638 is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for BRD4 and ability to sensitize cancer cells to other chemotherapeutic agents make it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, its low solubility in water and complex synthesis method are limitations that need to be overcome. Further research is needed to fully understand the potential of BDF-8638 in the treatment of cancer.
合成方法
The synthesis of BDF-8638 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,6-difluorobenzoyl chloride and 1-benzyl-1H-pyrazole-3-carboxylic acid. These two compounds are reacted together in the presence of a base to form BDF-8638. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
BDF-8638 has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and non-small cell lung cancer. BDF-8638 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
属性
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-13-7-4-8-14(19)16(13)17(23)20-15-9-10-22(21-15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNJKIJPLSASSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5421378.png)
![N-(3,3-dimethylbutyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5421386.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5421388.png)

![5-{1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5421395.png)

![5-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5421405.png)
![(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5421417.png)


![4-methoxy-3-[(methylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5421423.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5421435.png)
